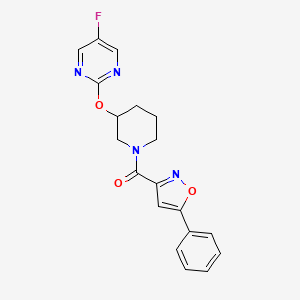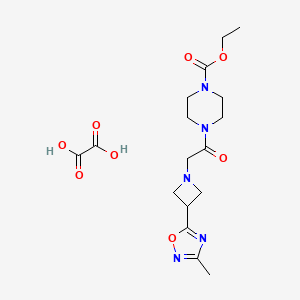![molecular formula C14H12ClNO B2388604 (3-Chlorbenzyl)[(Z)-Phenylmethyliden]ammoniumolat CAS No. 939888-01-4](/img/structure/B2388604.png)
(3-Chlorbenzyl)[(Z)-Phenylmethyliden]ammoniumolat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate is a chemical compound that features a chlorobenzyl group and a phenylmethylidene group attached to an ammoniumolate moiety
Wissenschaftliche Forschungsanwendungen
(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate typically involves the reaction of 3-chlorobenzyl chloride with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the ammoniumolate group. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of (3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in the formation of various substituted benzyl derivatives.
Wirkmechanismus
The mechanism of action of (3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: These compounds share structural similarities and may exhibit similar biological activities.
Dichlorobenzamide Derivatives: These compounds also contain chlorobenzyl groups and can be compared in terms of their chemical reactivity and applications.
Uniqueness
(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-phenylmethanimine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-14-8-4-7-13(9-14)11-16(17)10-12-5-2-1-3-6-12/h1-10H,11H2/b16-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRZGBRJBSDFFB-YBEGLDIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=[N+](CC2=CC(=CC=C2)Cl)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=[N+](/CC2=CC(=CC=C2)Cl)\[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2388524.png)
![tert-butyl 2-imino-2-oxo-2lambda6-thia-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2388526.png)
![ethyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2388527.png)
![Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2388528.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2388530.png)


![2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388537.png)




